molecular formula C11H10F2O2 B13206585 2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid

2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid

Katalognummer: B13206585
Molekulargewicht: 212.19 g/mol
InChI-Schlüssel: KHHNCCAROYYLNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C11H10F2O2 It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid typically involves the difluoromethylation of a suitable precursor. One common method is the use of difluoromethylating agents such as ClCF2H in the presence of a base. The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Difluoromethyl)cyclopropane-1-carboxylic acid
  • Difluoromethylated pyrazole carboxamides

Uniqueness

2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C11H10F2O2

Molekulargewicht

212.19 g/mol

IUPAC-Name

2-[4-(difluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10F2O2/c12-10(13)7-3-1-6(2-4-7)8-5-9(8)11(14)15/h1-4,8-10H,5H2,(H,14,15)

InChI-Schlüssel

KHHNCCAROYYLNC-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.